N-(4-Iodophenyl)-2-phenoxypropanamide
Description
Properties
Molecular Formula |
C15H14INO2 |
|---|---|
Molecular Weight |
367.18g/mol |
IUPAC Name |
N-(4-iodophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H14INO2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18) |
InChI Key |
ZUSJSWXNSOAYDL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Substitution Effects
The iodine atom in the 4-iodophenyl group distinguishes this compound from chlorophenyl, fluorophenyl, and bromophenyl analogs. Evidence from N-(4-halophenyl)maleimide derivatives (e.g., 4-fluoro, 4-chloro, 4-bromo, and 4-iodo) indicates that halogen size has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL), with IC50 values ranging narrowly from 4.34 μM (iodo) to 7.24 μM (chloro) .
Table 1: Halogen-Substituted Propanamide Analogs
*Calculated based on molecular formula.
Aryl Group Variations
Replacing the 4-iodophenyl group with other aromatic systems alters electronic and steric properties:
Table 2: Aryl-Substituted Propanamide Derivatives
Core Structure Modifications
Replacing the propanamide backbone with maleimide (as in ) or pyrazole () significantly alters bioactivity:
- N-(4-Iodophenyl)maleimide exhibits enzyme inhibition via covalent interactions with cysteine residues, a mechanism unlikely in non-electrophilic propanamides .
- AM 251 (), a pyrazole-3-carboxamide with a 4-iodophenyl group, acts as a cannabinoid receptor antagonist, highlighting the role of iodophenyl in receptor binding .
Key Physicochemical Considerations :
- Solubility : The iodine atom increases molecular weight and hydrophobicity, likely reducing aqueous solubility compared to chlorophenyl or furan-containing analogs.
- Stability : Iodine’s polarizability may enhance susceptibility to oxidative degradation compared to lighter halogens.
Preparation Methods
Reaction Design
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate 2-phenoxypropanoic acid for coupling with 4-iodoaniline.
-
Activation :
-
2-Phenoxypropanoic acid (1.0 equiv), EDCI (1.1 equiv), and HOBt (1.1 equiv) are stirred in dimethylformamide (DMF) at 0°C for 30 minutes.
-
-
Coupling :
-
4-Iodoaniline (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added.
-
The reaction is stirred at room temperature for 12–18 hours.
-
Key Data :
Advantages :
-
Mild conditions reduce side reactions.
-
Compatible with acid-sensitive substrates.
Challenges :
-
Longer reaction times compared to acid chloride method.
-
Requires purification via column chromatography.
Microwave-Assisted Synthesis
Optimization Strategy
Microwave irradiation accelerates the coupling reaction by enhancing molecular interactions. This method is adapted from protocols for analogous amides.
-
Reagent Mixing :
-
2-Phenoxypropanoic acid (1.0 equiv), 4-iodoaniline (1.1 equiv), and EDCI (1.1 equiv) are dissolved in DMF.
-
-
Microwave Irradiation :
-
The mixture is heated at 100°C for 20–30 minutes under microwave conditions (300 W).
-
Key Data :
Advantages :
-
Dramatically reduced reaction time.
-
Higher reproducibility for small-scale synthesis.
Challenges :
-
Limited scalability for industrial applications.
-
Specialized equipment required.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Time | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Acid Chloride | 78–89 | 16–24 h | 12–15 | High |
| EDCI/HOBt | 65–75 | 12–18 h | 18–22 | Moderate |
| Microwave | 82–85 | 20–30 min | 25–30 | Low |
Insights :
-
The acid chloride method is optimal for large-scale production due to cost-effectiveness and high yields.
-
Microwave synthesis is preferable for rapid, small-batch research applications.
Characterization and Quality Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
